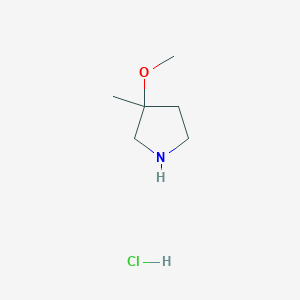
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
説明
“3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine” is a chemical compound that includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used in medicinal chemistry to develop compounds for treating human diseases . The compound also contains chlorine and iodine atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .科学的研究の応用
Synthesis and Functionalization
- 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine and its derivatives are utilized in the synthesis of various heterocyclic compounds. A study by Lavecchia, Berteina‐Raboin, and Guillaumet (2004) demonstrates the synthesis of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines and efficient coupling reactions for functionalization under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Condensed Pyrrolo[b]pyrazines Synthesis
- Volovenko and Dubinina (1999) describe the synthesis of condensed pyrrolo[b]pyrazines, highlighting the reaction of 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, leading to α-(3-chloro-5,6-dicyanopyrazin-2-yl)-α-(2-azahetaryl)acetonitriles. Subsequent heating in pyridine causes intramolecular cyclization to yield condensed pyrrolo[b]pyrazines (Volovenko & Dubinina, 1999).
Novel Pyrazolo[3,4-b]pyridine Species
- Another study by Lavecchia, Berteina‐Raboin, and Guillaumet (2004) discusses the synthesis of unsymmetrical 3,5-disubstituted pyrazolo[3,4-b]pyridine species. This includes the indirect iodination of 2-chloro-nicotinonitrile and cyclization with methylhydrazine to lead to 3-amino-5-iodopyrazolo[3,4-b]pyridine (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Pyrido[3,4-b]pyrazines Synthesis
- Mederski et al. (2003) explored the synthesis of 5-Chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine. They achieved a mixture of regiosiomers with 2-substituted pyrido[3,4-b]-pyrazines as the major product (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).
Optoelectronic Materials
- Meti et al. (2017) report the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, showing their potential as organic materials for optoelectronic applications. This involves regio-selective amination reactions of dihalo-pyrrolopyrazines (Meti, Lee, Yang, & Gong, 2017).
Antimicrobial Agents
- Prakash et al. (2011) synthesized a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and evaluated their antimicrobial activity. They utilized an iodine(III)-mediated oxidative approach for the synthesis of these compounds, demonstrating their potential as potent antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
将来の方向性
The future directions for “3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new molecules could be guided by the understanding of the influence of steric factors on biological activity .
作用機序
Target of Action
Pyrrolopyrazine derivatives, which include compounds with a pyrrolidine ring like the one in “3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine”, have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The pyrrolidine ring is a significant feature in many bioactive molecules, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The introduction of heteroatomic fragments in bioactive molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to have various effects, depending on their specific structures and targets .
Action Environment
The stability and efficacy of compounds with a pyrrolidine ring can be influenced by various factors, including ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in this compound is known to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to altered gene expression profiles and metabolic states in cells . These changes can impact cell proliferation, differentiation, and apoptosis, making this compound a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Toxicity studies have also revealed potential adverse effects at high doses, emphasizing the need for careful dosage optimization in preclinical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular and systemic physiology . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it essential to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical and cellular assays.
特性
IUPAC Name |
3-chloro-5-iodo-2-pyrrolidin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN3/c9-7-8(11-5-6(10)12-7)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMAYYKNVIFWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251699 | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-43-6 | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


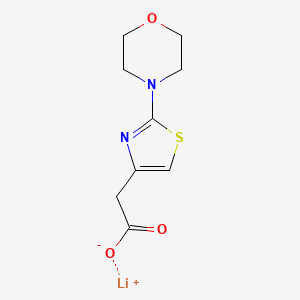
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)
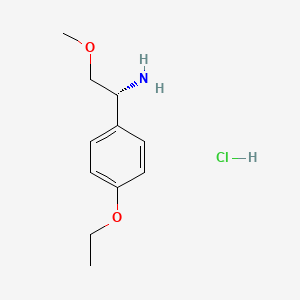
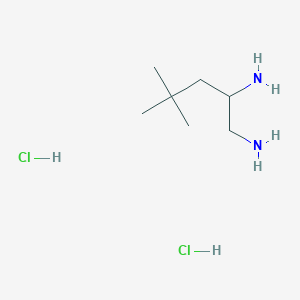
![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)
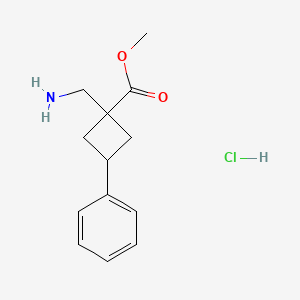
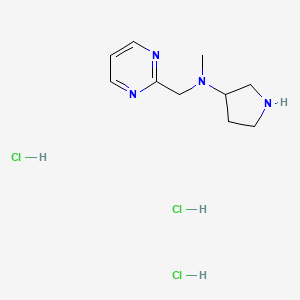
![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)
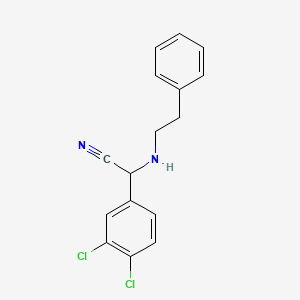
![1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1434123.png)
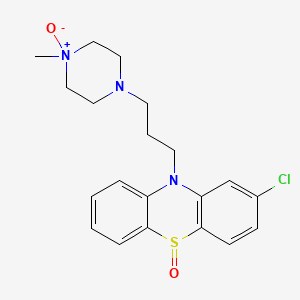
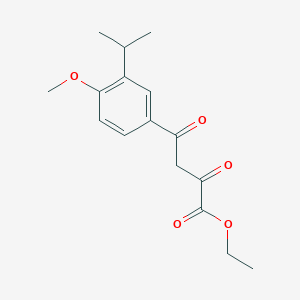
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)
